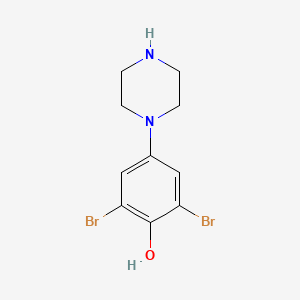![molecular formula C10H12N4O5 B12328659 9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12328659.png)
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is known for its significant role in various biological processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as deoxy analogs, halogenated nucleosides, and alkylated nucleosides .
科学的研究の応用
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in molecular biology.
作用機序
The mechanism of action of 9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological functions.
Guanosine: Another nucleoside analog with distinct properties and applications.
Cytidine: A nucleoside analog used in various therapeutic applications.
Uniqueness
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: is unique due to its specific structural features that allow it to interact with nucleic acid enzymes and disrupt cellular processes. Its potential therapeutic applications in antiviral and anticancer treatments further distinguish it from other similar compounds .
特性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2/t4-,5?,6-,7-,10-/m0/s1 |
InChIキー |
GLWKIMRUECDRDP-XNICXOGUSA-N |
異性体SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
正規SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


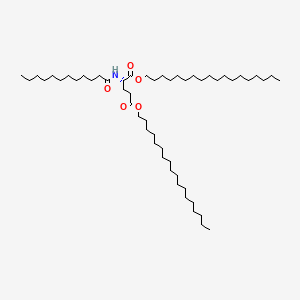
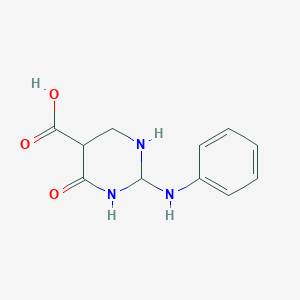
![(2R,4R)-1-tert-butyl 2-(2-(9-((2S,5S)-1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyloxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12328586.png)
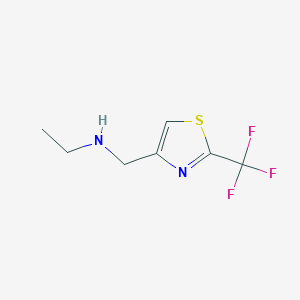
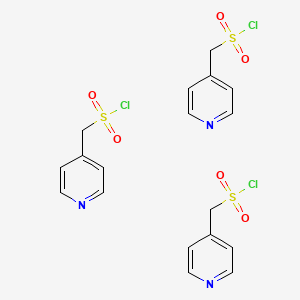



![5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B12328620.png)
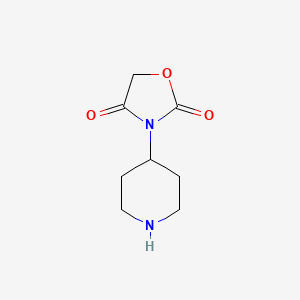
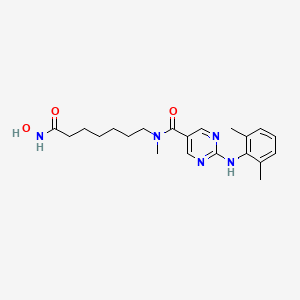

![[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate](/img/structure/B12328645.png)
